molecular formula C11H14O2 B15143280 2-Phenylbutyric Acid-d5 Methyl Ester

2-Phenylbutyric Acid-d5 Methyl Ester

Cat. No.: B15143280
M. Wt: 183.26 g/mol
InChI Key: PPIQQNDMGXNRFA-WNWXXORZSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Analytical Chemistry and Biochemistry

Deuterium (D), an isotope of hydrogen containing one proton and one neutron, is one of the most widely used stable isotopes for labeling organic molecules. The replacement of hydrogen (¹H) with deuterium provides a distinct mass increase that is readily detectable by mass spectrometry without significantly altering the chemical behavior of the molecule. drugbank.com This minimal structural change ensures that the deuterated standard co-elutes with the unlabeled analyte in chromatographic separations, a crucial feature for an effective internal standard. researchgate.net

In analytical chemistry, deuterium-labeled compounds are indispensable as internal standards for quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. researchgate.netnih.gov They are fundamental to various fields, including:

Pharmaceutical Research: To accurately measure drug concentrations and their metabolites in biological samples like plasma, urine, and tissue. nih.gov

Metabolomics: To quantify endogenous metabolites and elucidate metabolic pathways. researchgate.net

Environmental Science: To monitor and quantify pollutants and their degradation products in environmental samples. nih.gov

By enabling precise quantification, deuterium labeling helps ensure the robustness, reliability, and validation of analytical methods, contributing to groundbreaking discoveries and critical quality control. nih.gov

Overview of 2-Phenylbutyric Acid and its Ester Derivatives in Scientific Inquiry

2-Phenylbutyric acid, also known as 2-phenylbutanoic acid, is a monocarboxylic acid that belongs to the class of organic compounds known as phenylpropanes. nih.gov It is recognized as a human xenobiotic metabolite and has been identified in various organisms, from bacteria to plants. nih.gov The structure consists of a butyric acid backbone with a phenyl group attached at the second carbon position.

The scientific interest in 2-phenylbutyric acid and its derivatives stems from their roles in various chemical and biological contexts. The parent acid and its isomers are studied in toxicology and metabolism research. drugbank.com Ester derivatives, such as methyl esters, are common intermediates in organic synthesis. The esterification of carboxylic acids is a fundamental reaction used to modify the polarity and volatility of a compound, which can be particularly useful for analytical procedures like gas chromatography. The methyl ester of 2-phenylbutyric acid, for instance, serves as a more volatile derivative of the parent acid. The accurate quantification of such compounds is essential for understanding their metabolic fate, synthetic yield, or presence as a biomarker.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

183.26 g/mol

IUPAC Name

methyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate

InChI

InChI=1S/C11H14O2/c1-3-10(11(12)13-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3/i1D3,3D2

InChI Key

PPIQQNDMGXNRFA-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)OC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for 2 Phenylbutyric Acid D5 Methyl Ester

Deuteration Strategies for 2-Phenylbutyric Acid Precursors

The introduction of deuterium (B1214612) atoms into the 2-phenylbutyric acid structure is a key step in the synthesis of its d5 isotopologue. This is typically achieved by employing deuterated precursors or through hydrogen-deuterium (H/D) exchange reactions on the parent molecule or its synthetic intermediates. The phenyl ring is the target for the five deuterium atoms in 2-Phenylbutyric Acid-d5.

Regiospecific Deuterium Incorporation Techniques

Regiospecific deuteration allows for the precise placement of deuterium atoms at specific positions within a molecule. For the synthesis of 2-Phenylbutyric Acid-d5, this involves the deuteration of the aromatic ring of a suitable precursor.

Palladium-catalyzed C-H deuteration is a powerful method for the selective incorporation of deuterium. rsc.orgresearchgate.net This approach often utilizes deuterium gas (D₂) or heavy water (D₂O) as the deuterium source. nih.gov The reaction can be directed to specific positions by using directing groups, which coordinate to the palladium catalyst and bring it into proximity with the target C-H bonds. For phenylacetic acid derivatives, which are structurally similar to 2-phenylbutyric acid, palladium-catalyzed ortho-deuteration has been demonstrated with high efficiency. rsc.orgsnnu.edu.cn For instance, using a suitable directing group, greater than 97% deuterium incorporation at the ortho positions of a phenylacetic acid derivative has been achieved. rsc.org

Another strategy involves the use of a removable directing group to achieve meta-C-H deuteration. A pyrimidine-based auxiliary has been successfully employed for the palladium-catalyzed meta-deuteration of arenes, including phenylacetic acid derivatives, using deuterated acetic acid as the deuterium source. researchgate.net

The following table summarizes palladium-catalyzed deuteration methods applicable to precursors of 2-phenylbutyric acid.

CatalystDeuterium SourceDirecting GroupPosition of DeuterationDeuterium Incorporation (%)Reference
Pd(OAc)₂D₂O3-Amino-1-methyl-1H-pyridin-2-one (AMP)ortho>97 rsc.org
Pd(OAc)₂CD₃COODPyrimidine-based auxiliarymetaHigh researchgate.net
Pd/CD₂O / H₂None (benzylic)benzylicHigh nih.gov

Deuterium Exchange Reactions in Organic Synthesis

Deuterium exchange reactions provide a direct method for replacing hydrogen atoms with deuterium. Base-catalyzed H/D exchange is particularly effective for acidic protons, such as those at the benzylic position. While the target for 2-Phenylbutyric Acid-d5 is the aromatic ring, understanding benzylic deuteration is relevant as it can be a competing process. For instance, base-catalyzed H/D exchange of 1,2,3-triazole derivatives has been studied, highlighting the influence of the substrate's electronic properties on the exchange rate. researchgate.net For aromatic systems, base-catalyzed deuteration often requires harsh conditions, but the use of specific catalysts can facilitate the reaction under milder conditions. For example, K₂CO₃/18-crown-6 has been used for the selective H/D exchange of heteroarenes. osti.gov

Esterification Techniques for Methyl Ester Formation

The final step in the synthesis of 2-Phenylbutyric Acid-d5 Methyl Ester is the conversion of the deuterated carboxylic acid to its corresponding methyl ester. This can be achieved through direct methylation or transesterification.

Direct Methylation of Deuterated 2-Phenylbutyric Acid

Direct methylation of the carboxylic acid is a common and efficient method for ester formation. One of the most effective reagents for this transformation is diazomethane (B1218177) (CH₂N₂). snnu.edu.cnresearchgate.net The reaction proceeds via protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation, which is then attacked by the carboxylate anion in an Sₙ2 reaction to yield the methyl ester and nitrogen gas. snnu.edu.cn This method is generally high-yielding and occurs under mild conditions. nih.govchemtube3d.com Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative to diazomethane and also provides excellent yields for the methylation of carboxylic acids. researchgate.nettcichemicals.com

Fischer esterification is a classic method that involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). commonorganicchemistry.comorganic-chemistry.orgbyjus.comathabascau.ca The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the formation of the ester. byjus.com

The table below outlines common methods for the direct methylation of carboxylic acids.

Reagent/MethodCatalystConditionsYield (%)Reference
Diazomethane (CH₂N₂)NoneMild, in situ generationHigh nih.govchemtube3d.com
TrimethylsilyldiazomethaneNoneMild87-100 researchgate.nettcichemicals.com
Fischer Esterification (Methanol)H₂SO₄ or p-TsOHReflux90-96 athabascau.caoperachem.com

Transesterification Processes for Ester Synthesis

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. nih.gov While less direct for the synthesis from the carboxylic acid, if a different ester of deuterated 2-phenylbutyric acid is available, it can be converted to the methyl ester via transesterification with methanol. This reaction can be catalyzed by either acids or bases. nih.gov For example, the transesterification of ethyl butyrate (B1204436) with methanol has been studied using MgO/CaO catalysts, achieving conversions of up to 60%. researchgate.net Various other catalysts, including K₂HPO₄ and scandium(III) triflate, have also been shown to be effective for transesterification to produce methyl esters. organic-chemistry.org

Asymmetric Synthesis Approaches for Chiral 2-Phenylbutyric Acid Derivatives

2-Phenylbutyric acid is a chiral molecule, and the synthesis of its specific enantiomers can be of significant interest. Asymmetric synthesis strategies aim to produce a single enantiomer in high purity.

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures. This method utilizes enzymes, typically lipases, that selectively catalyze the reaction of one enantiomer, leaving the other unreacted. jocpr.com For instance, lipases from Candida rugosa and Burkholderia cepacia have been used for the kinetic resolution of racemic alcohols and acids. almacgroup.commdpi.com The enantioselective esterification of racemic 3-phenylbutanoic acid, a structural isomer of 2-phenylbutyric acid, has been achieved with high enantiomeric excess using various lipases. almacgroup.com

Chiral auxiliaries are another cornerstone of asymmetric synthesis. tcichemicals.com These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction to occur stereoselectively. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans' oxazolidinone auxiliaries are widely used for asymmetric alkylation reactions. bath.ac.ukyoutube.comresearchgate.net The substrate is first acylated with the chiral auxiliary, and the resulting enolate is then alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary provides the chiral carboxylic acid. Similarly, Meyers' asymmetric alkylation utilizes pseudoephedrine-derived amides as chiral auxiliaries to achieve highly enantioselective alkylations. chemtube3d.comsynarchive.comacs.org

The following table summarizes various asymmetric approaches applicable to the synthesis of chiral 2-phenylbutyric acid derivatives.

MethodChiral SourceProductDiastereomeric/Enantiomeric ExcessYield (%)Reference
Enzymatic Kinetic ResolutionLipase from Burkholderia cepacia(R)- or (S)-3-Phenylbutanoic acidHigh ee~50 almacgroup.com
Evans' Asymmetric Alkylation(S)-4-Benzyl-2-oxazolidinone(S)-α-Alkylated carboxylic acid>95:5 drHigh bath.ac.uknih.gov
Meyers' Asymmetric Alkylation(1S,2S)-Pseudoephedrine(S)-α-Alkylated carboxylic acidHigh deHigh acs.org

Advanced Analytical Methodologies Employing 2 Phenylbutyric Acid D5 Methyl Ester

Role as a Stable Isotope Internal Standard in Quantitative Analysis

2-Phenylbutyric Acid-d5 Methyl Ester serves as an exemplary internal standard for quantitative analytical methods, particularly in mass spectrometry-based techniques. Its utility stems from its structural similarity to the target analyte, 2-phenylbutyric acid methyl ester, while possessing a distinct mass due to the five deuterium (B1214612) atoms. This mass difference allows for its differentiation from the native compound by the mass spectrometer, a critical feature for accurate quantification.

Principles of Stable Isotope Dilution Assay (SIDA)

Stable Isotope Dilution Assay (SIDA) is a highly accurate method for the quantification of analytes in complex matrices. The core principle of SIDA involves the addition of a known quantity of a stable isotope-labeled internal standard, such as this compound, to a sample at the earliest stage of analysis. tum.de This standard, being chemically identical to the analyte of interest, behaves similarly during sample preparation, extraction, and chromatographic separation.

Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. tum.de Consequently, the ratio of the analyte to the internal standard remains constant throughout the analytical process. By measuring this ratio using a mass spectrometer, the initial concentration of the analyte in the sample can be precisely calculated. The use of a stable isotope-labeled standard like this compound is advantageous as it co-elutes with the analyte, minimizing variations due to chromatographic conditions. nih.gov

Method Development and Validation for Absolute Quantification

The development and validation of an analytical method using this compound for absolute quantification involves several critical steps to ensure its accuracy, precision, and reliability.

Method Development Key Parameters:

ParameterDescriptionTypical Considerations for this compound
Selection of Mass Transitions Choosing specific precursor and product ion pairs for both the analyte and the internal standard in tandem mass spectrometry (MS/MS).For this compound, this would involve identifying a unique and stable fragmentation pattern that differentiates it from the unlabeled form.
Chromatographic Conditions Optimizing the gas or liquid chromatography parameters to achieve good separation from other matrix components and ensure co-elution with the analyte.A suitable non-polar or medium-polarity column for GC-MS would be selected to achieve good peak shape and resolution for the methyl ester.
Sample Preparation Developing an efficient extraction procedure to isolate the analyte and internal standard from the sample matrix.This could involve liquid-liquid extraction or solid-phase extraction, optimized for the recovery of phenylbutyric acid esters.
Calibration Curve Preparing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.A calibration curve would be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Validation of the analytical method is crucial and typically assesses the following:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For instance, a study on mango volatiles using SIDA with GC-MS showed determination coefficients (R²) ranging from 0.93775 to 0.99741. nih.gov

Accuracy: The closeness of the measured value to the true value, often determined by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Evaluation of Matrix Effects and Analytical Interferences

Matrix effects are a significant challenge in quantitative analysis, arising from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate results. bataviabiosciences.com The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. nih.gov

Since the internal standard is chemically and physically very similar to the analyte, it experiences the same ionization suppression or enhancement. tum.de By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized.

Illustrative Data on Matrix Effect Compensation:

AnalyteResponse in Neat Solution (cps)Response in Matrix (cps)Response with Internal Standard in Matrix (Analyte/IS Ratio)Matrix Effect (%)
2-Phenylbutyric Acid Methyl Ester1,500,000900,0000.98-40%

In this hypothetical scenario, the matrix suppresses the analyte signal by 40%. However, with the co-eluting this compound as an internal standard, the ratio remains consistent, allowing for accurate quantification despite the signal suppression. A study on pesticide residue analysis highlighted the strong dependence of matrix effects on the sample type and complexity, recommending the use of matrix-matched standard solutions to compensate for these effects. analchemres.org

Gas Chromatography (GC) Based Analytical Techniques

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a compound like 2-phenylbutyric acid, which contains a polar carboxylic acid group, derivatization to its methyl ester, this compound, is often necessary to improve its chromatographic properties. damascusuniversity.edu.sy

Optimization of GC Separation Parameters

Optimizing GC parameters is essential to achieve good resolution, peak shape, and analysis time for this compound.

Key GC Parameters for Optimization:

ParameterDescriptionTypical Optimized Values for FAME Analysis
Column Selection The choice of stationary phase is critical for separation.A mid-polar to polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) or a cyanopropylphenyl stationary phase, is often used for fatty acid methyl esters (FAMEs). mdpi.com
Oven Temperature Program A temperature gradient is used to elute compounds with a wide range of boiling points.An initial temperature of around 50-100°C, ramped up to 220-250°C, is a common starting point for FAME analysis. mdpi.com
Carrier Gas Flow Rate The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects separation efficiency.Typically set to an optimal flow rate to achieve the best separation efficiency (lowest plate height).
Injector Temperature and Mode The injector temperature must be high enough to vaporize the sample without causing thermal degradation. Split or splitless injection modes can be used depending on the sample concentration.An injector temperature of 250°C is common.
Detector Temperature The detector temperature is set higher than the final oven temperature to prevent condensation.For a Flame Ionization Detector (FID) or Mass Spectrometer (MS), temperatures are typically set between 250-300°C.

A study on the enantioseparation of 2-phenylcarboxylic acid esters utilized a chiral capillary column with a temperature program starting at 50°C and ramping up to 220°C. researchgate.net

Derivatization Techniques for Volatility Enhancement and Specific Detection

Derivatization is a chemical modification of a compound to produce a new compound with properties that are more suitable for a given analytical method. colostate.edu For carboxylic acids like 2-phenylbutyric acid, derivatization is crucial for GC analysis to increase volatility and thermal stability, and to improve chromatographic peak shape by reducing tailing caused by the polar carboxyl group. libretexts.org

Common Derivatization Reactions for Carboxylic Acids:

Esterification: This is the most common method for carboxylic acids, converting them into less polar and more volatile esters. nih.gov The formation of this compound is an example of this. Reagents like methanolic HCl, BF3 in methanol (B129727), or diazomethane (B1218177) can be used. nih.govnih.gov

Silylation: This involves replacing the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com Silylation is a very effective method for increasing the volatility of non-volatile samples. researchgate.net

Acylation: This technique converts compounds with active hydrogens into esters, thioesters, and amides. colostate.edu

Alkylation: This method reduces molecular polarity by replacing active hydrogens with an alkyl group, forming esters, ethers, or amides. colostate.edu

Derivatization for Specific Detection:

For enhanced detection sensitivity, especially with an Electron Capture Detector (ECD), derivatizing agents containing halogen atoms are used. colostate.edu For example, pentafluorobenzyl bromide (PFBBr) can be used to create PFB esters of carboxylic acids, which are highly responsive to ECD. researchgate.net

Liquid Chromatography (LC) Coupled Analytical Platforms

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the quantification of compounds in complex biological matrices. In these methods, this compound is an invaluable tool, serving as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. nih.govlcms.cz

The development of a robust LC method requires careful selection of the stationary and mobile phases to achieve efficient separation of the analyte from other matrix components.

Reversed-Phase (RP) LC: This is the most common mode of chromatography for this class of compounds. nih.govresearchgate.net It utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. researchgate.netresearchgate.net Separation is based on hydrophobic interactions; less polar compounds are retained longer on the column. The mobile phase usually consists of a mixture of water (often with an acid modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net In methods designed to measure phenylbutyrate and its metabolites, deuterated analogues are the preferred internal standards. nih.govnih.gov

Normal-Phase (NP) LC: This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., n-hexane and isopropyl alcohol). researchgate.net Separation is based on polarity, with more polar compounds being retained longer. While less common for biological sample analysis due to the poor solubility of aqueous samples in non-polar mobile phases, NP-LC can provide unique selectivity for certain applications.

Table 2: Comparison of LC Methodologies

Parameter Reversed-Phase (RP) LC Normal-Phase (NP) LC
Stationary Phase Non-polar (e.g., C18, C8) Polar (e.g., Silica, Amino)
Mobile Phase Polar (e.g., Water/Acetonitrile) researchgate.net Non-polar (e.g., Hexane/Isopropanol) researchgate.net
Elution Principle Increasing organic solvent strength elutes more hydrophobic compounds. Increasing polar solvent strength elutes more polar compounds.
Typical Analytes Broad range, including polar to moderately non-polar compounds. Best for non-polar compounds soluble in organic solvents.

| Internal Standard | this compound is used to quantify the parent acid or related metabolites. nih.govnih.gov | Applicable as an internal standard, assuming solubility in the mobile phase. |

Gradient elution is a technique where the composition of the mobile phase is changed during the chromatographic run. researchgate.net This is essential for analyzing complex samples containing compounds with a wide range of polarities. biorxiv.org By starting with a weak mobile phase and gradually increasing its elution strength (e.g., increasing the percentage of organic solvent in RP-LC), early-eluting peaks are well-resolved, and late-eluting peaks are eluted more quickly with improved peak shape. researchgate.net

Optimization of the gradient involves several parameters:

Initial and Final Conditions: The starting and ending percentages of the strong solvent.

Gradient Time: The duration over which the mobile phase composition changes.

Gradient Shape: The profile of the change, which can be linear, stepwise, or curved. researchgate.net

A well-optimized gradient ensures that the target analyte, its metabolites, and the internal standard (this compound) are effectively separated from interfering components in the matrix, leading to more reliable quantification.

Table 3: Example of a Linear Gradient for RP-LC Analysis

Time (minutes) % Solvent A (e.g., 0.1% Formic Acid in Water) % Solvent B (e.g., Acetonitrile)
0.0 95% 5%
1.0 95% 5%
5.0 10% 90%
7.0 10% 90%
7.1 95% 5%

The use of this compound exemplifies the principle of chemical isotope labeling, specifically the isotope dilution method, which is the gold standard for quantitative analysis by mass spectrometry. lcms.czchromforum.org Stable isotope-labeled internal standards are considered ideal because they have nearly identical physicochemical properties to their non-labeled counterparts. researchgate.net

In this approach, a known quantity of this compound (the internal standard) is added to a sample prior to processing. nih.gov Because the standard and the target analyte exhibit the same behavior during extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both compounds equally. chromforum.org The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled standard. nih.gov This method effectively corrects for matrix effects (ion suppression or enhancement) and variations in sample recovery, leading to highly accurate and precise measurements. lcms.cznih.gov

Mass Spectrometry (MS) Applications and Data Interpretation

Mass spectrometry is a cornerstone analytical technique for the characterization and quantification of this compound. Its high sensitivity and specificity allow for detailed molecular analysis. The incorporation of five deuterium atoms provides a distinct mass shift, making it an excellent internal standard for quantitative studies of its non-labeled counterpart, 2-Phenylbutyric Acid.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that subjects molecules to high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent, often extensive, fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

For this compound, the molecular ion is expected to be observed, albeit potentially at low intensity due to its instability. chemguide.co.ukmiamioh.edu The fragmentation is dictated by the functional groups present—the phenyl ring, the ester, and the aliphatic chain. The primary fragmentation pathways for esters include α-cleavage (cleavage of bonds adjacent to the carbonyl group) and McLafferty rearrangements. miamioh.edulibretexts.org

The presence of the deuterated phenyl ring (d5) will shift the mass of any fragment containing it by 5 Da compared to the non-labeled analog. Key predicted fragmentation patterns are detailed below.

Table 1: Predicted EI-MS Fragmentation for this compound

m/z (predicted)Ion Structure/Fragment LostFragmentation Pathway
183[C₁₁H₈D₅O₂]⁺Molecular Ion (M•+)
152[M - OCH₃]⁺α-cleavage: Loss of the methoxy (B1213986) radical
124[C₇H₂D₅O]⁺Cleavage of the C-C bond between the carbonyl carbon and the α-carbon
96[C₆D₅CH₂]⁺Benzylic cation, formed via cleavage of the ethyl group
74[CH₃CH₂CH=C(OH)OCH₃]⁺•McLafferty Rearrangement product ion (if γ-hydrogen is available)
59[COOCH₃]⁺α-cleavage: Formation of the methoxycarbonyl cation

Electrospray Ionization (ESI) and Other Soft Ionization Modes

In contrast to EI-MS, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) typically impart less energy to the molecule, resulting in minimal fragmentation and a prominent molecular ion peak. nih.gov These methods are standard in liquid chromatography-mass spectrometry (LC-MS).

For this compound, a neutral molecule, ESI in positive ion mode is most effective. It readily forms adducts with protons ([M+H]⁺) or other available cations, such as sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺), from the solvent or mobile phase. nih.govnih.gov Negative ion mode is generally less suitable for esters but can be highly effective for the corresponding carboxylic acid. nih.gov

Table 2: Predicted Ions in Soft Ionization Modes for this compound

IonFormulaAdductPredicted m/z
[M+H]⁺[C₁₁H₉D₅O₂]⁺Protonated Molecule184.1
[M+Na]⁺[C₁₁H₈D₅NaO₂]⁺Sodiated Adduct206.1
[M+NH₄]⁺[C₁₁H₁₂D₅NO₂]⁺Ammoniated Adduct201.2

Tandem Mass Spectrometry (MS/MS) for Selective Detection and Structural Elucidation

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and is invaluable for quantitative analysis and structural confirmation. In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.

This process allows for the creation of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods, which are highly selective and sensitive for quantification. nih.gov Common fragmentation pathways for protonated methyl esters in CID include the neutral loss of methanol (CH₃OH) and the loss of the entire ester group. nih.gov

Table 3: Predicted MS/MS Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss
184.1 ([M+H]⁺)152.1CH₃OH (Methanol)
184.1 ([M+H]⁺)124.1C₂H₄O₂ (Acetic Acid)
184.1 ([M+H]⁺)96.1C₃H₆O₂ (Propionic Acid)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 parts-per-million, ppm). This precision allows for the determination of an ion's elemental formula, providing a high degree of confidence in its identification. nih.gov

For this compound, HRMS can unambiguously confirm its elemental composition (C₁₁H₈D₅O₂) by measuring the exact mass of its protonated molecule and distinguishing it from other potential isobaric compounds. This is particularly crucial in complex matrices where multiple compounds may have the same nominal mass.

Table 4: Accurate Mass Data for this compound

Ion FormulaIon TypeTheoretical Monoisotopic Mass (Da)
[C₁₁H₈D₅O₂]Molecular (Neutral)183.1246
[C₁₁H₉D₅O₂]⁺Protonated [M+H]⁺184.1324

Mass Spectral Library Searching and Database Matching

Mass spectral libraries are critical tools for the identification of unknown compounds. massbank.eu An experimentally acquired mass spectrum (particularly an EI-MS spectrum) can be searched against extensive databases like the NIST/EPA/NIH Mass Spectral Library or other specialized collections. nist.gov

A direct library match for this compound may not be present in all commercial libraries due to its specialized nature as an isotopically labeled standard. However, a search would likely yield a very high match score to the unlabeled analog, 2-Phenylbutyric Acid Methyl Ester. The consistent mass shift of +5 Da for fragments containing the phenyl ring would provide definitive confirmation of the deuterated structure. For quantitative applications using this internal standard, researchers often build custom, in-house spectral libraries containing the specific MS and MS/MS transitions for the analyte and the labeled standard. github.io

Applications of 2 Phenylbutyric Acid D5 Methyl Ester in Mechanistic and Bioanalytical Research

Elucidation of Metabolic Pathways and Flux Analysis using Isotopic Tracers

Isotopic tracers are powerful tools for dissecting complex metabolic networks. nih.govcreative-proteomics.com By introducing a labeled compound into a biological system, researchers can track the movement of atoms through various biochemical reactions, providing unparalleled insights into metabolic pathways and their kinetics. springernature.comoncohemakey.com Stable isotope tracers, such as deuterated compounds, are particularly advantageous as they are non-radioactive and can be detected with high sensitivity and specificity using mass spectrometry. creative-proteomics.com 2-Phenylbutyric Acid-d5 Methyl Ester serves this purpose in studies of phenylbutyrate, a compound investigated for its role in various cellular processes.

In vitro metabolic studies are a foundational step in characterizing the biotransformation of a compound. bioivt.com These studies often utilize isolated systems such as liver microsomes, hepatocytes, or other cell cultures to simulate metabolic processes in a controlled environment. When this compound is introduced into these systems, it undergoes the same enzymatic reactions as endogenous or unlabeled phenylbutyrate. Researchers can then use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the resulting deuterated metabolites. This approach allows for the unambiguous identification of metabolic pathways, as the labeled metabolites are easily distinguished from the complex background of the biological matrix. Such studies are critical for identifying the primary enzymes involved in the metabolism of phenylbutyrate and for characterizing the initial products of its biotransformation. bioivt.com

Following in vitro analysis, in vivo studies in non-human organisms, such as rats, are essential to understand the metabolic fate of a compound within a complete physiological system. nih.gov Administering a deuterated tracer like this compound allows for the tracking of the compound and its metabolites through absorption, distribution, metabolism, and excretion (ADME). Studies in rats have been instrumental in identifying metabolites of phenylbutyrate in biological fluids like urine and plasma. nih.gov For instance, research has identified not only the primary metabolites but also novel secondary metabolites, including glucuronides and products of beta-oxidation, in the urine of rats perfused with phenylbutyrate. nih.govresearchgate.net These findings demonstrate how stable isotope tracers help create a comprehensive map of a compound's biotransformation, revealing pathways that might be missed in simpler in vitro models.

The primary metabolic pathway of phenylbutyrate is well-established, largely through studies that benefit from tracer methodologies. Phenylbutyrate is a prodrug that is rapidly converted to its active form, phenylacetate (PAA), through mitochondrial beta-oxidation. nih.govwikipedia.org Phenylacetate then conjugates with glutamine to form phenylacetylglutamine (PAG), which is water-soluble and readily excreted in the urine. wikipedia.orgbaylorgenetics.com This pathway is a key mechanism for waste nitrogen excretion. nih.gov

Using a labeled tracer like this compound allows researchers to quantitatively trace this entire pathway. By measuring the ratio of labeled to unlabeled PAA and PAG over time, it is possible to determine the rate and efficiency of these metabolic conversions. This is crucial for understanding how various physiological or pathological conditions might affect the drug's efficacy. Furthermore, such tracer studies have helped identify other, less prominent metabolites, providing a more complete picture of phenylbutyrate's metabolic profile. nih.govresearchgate.net

Table 1: Key Metabolites of Phenylbutyrate Identified in Biological Studies

Metabolite Name Parent Compound Biological Matrix Significance
Phenylacetate (PAA) Phenylbutyrate Plasma, Urine Active metabolite formed via beta-oxidation. wikipedia.org
Phenylacetylglutamine (PAG) Phenylacetate Urine Primary excretion product, formed by conjugation with glutamine. baylorgenetics.com
Glucuronides Phenylbutyrate Urine Secondary metabolites identified in human and rat studies. nih.gov
Beta-oxidation side products Phenylbutyrate Urine Additional secondary metabolites resulting from lipid metabolism interference. nih.gov

Development of Bioanalytical Methods for Related Analytes in Complex Biological Matrices

Accurate measurement of drugs and their metabolites in biological matrices like blood, plasma, and urine is fundamental to pharmacological research. However, these matrices are incredibly complex, containing thousands of endogenous compounds that can interfere with analysis. Isotope-labeled internal standards, such as this compound, are the gold standard for overcoming these challenges in quantitative bioanalysis.

Before a biological sample can be analyzed, it must undergo preparation to remove interfering substances and concentrate the analytes of interest. Common techniques for samples containing phenylbutyrate and its metabolites include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). japsonline.com

For plasma samples, a typical first step is protein precipitation, often achieved by adding a solvent like acetonitrile (B52724). researchgate.net This denatures and removes the majority of proteins. For urine samples, which may contain very high concentrations of metabolites like PAG, a simple dilution step is often sufficient to reduce matrix effects and bring the analyte concentration into the linear range of the analytical instrument. researchgate.netresearchgate.net In more complex protocols, SPE may be used for a cleaner extraction and higher recovery of the target analytes. japsonline.com The addition of a known quantity of this compound at the very beginning of this process is critical, as it experiences the same potential for loss as the unlabeled analyte, ensuring that the final measurement is corrected for any inconsistencies in sample handling.

Isotope dilution mass spectrometry is the premier technique for the accurate quantification of small molecules in complex samples. dss.go.th This method relies on the use of a stable isotope-labeled internal standard, such as this compound. The standard is chemically identical to the analyte (e.g., phenylbutyrate) but has a different mass due to the deuterium (B1214612) atoms.

In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, the sample extract is injected into the system. nih.gov The analyte and the internal standard co-elute from the chromatography column but are distinguished by the mass spectrometer based on their different masses. The instrument measures the signal intensity ratio of the analyte to the internal standard. Because the internal standard was added in a known amount and behaves identically to the analyte during extraction and ionization, this ratio allows for a highly precise and accurate calculation of the analyte's concentration, correcting for any variations in sample recovery or instrument response. nih.govdss.go.th This method has been successfully used to develop robust and sensitive assays for quantifying phenylbutyrate, phenylacetate, and phenylacetylglutamine in plasma and urine, with quantification limits often in the low ng/mL range. nih.govresearchgate.net

Table 2: Examples of Bioanalytical Method Parameters for Phenylbutyrate Analysis

Analytical Technique Internal Standard Type Matrix Limit of Quantification (LOQ) Reference
UPLC-MS/MS Deuterated Phenylbutyrate/Phenylacetate Plasma, Urine <0.04 µg/mL nih.gov
LC-MS/MS Deuterated Analogues Plasma, Urine 100 ng/mL nih.gov
LC-MS/MS d11-PBA and d7-PAA Plasma, Tissue 0.8-1 µg/mL researchgate.net

Environmental Analytical Chemistry Applications

The application of isotopically labeled internal standards is a cornerstone of modern analytical chemistry, particularly in environmental science where target analytes often exist at trace concentrations within complex matrices. This compound, as a deuterated analog, is ideally suited for use as an internal standard in methods based on mass spectrometry for the analysis of 2-phenylbutyric acid and related compounds in environmental samples.

Trace Analysis of 2-Phenylbutyric Acid and its Analogues in Environmental Samples

The primary challenge in environmental analysis is the accurate quantification of micropollutants. Stable isotope dilution analysis (SIDA) is a highly accurate method for quantifying trace amounts of organic compounds. nih.gov This technique involves "spiking" a sample with a known quantity of an isotopically labeled version of the target analyte, such as this compound. Because the labeled standard (the "d5" indicates five deuterium atoms) is chemically identical to the native analyte, it behaves the same way during sample extraction, cleanup, and derivatization.

Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard using mass spectrometry, the initial concentration of the analyte in the sample can be determined with high precision and accuracy, correcting for matrix effects and procedural losses. nih.gov

Compound-Specific Isotope Analysis (CSIA) is another powerful technique used in environmental forensics to identify sources of contamination. nih.gov While often focused on natural abundance isotopes, the principles underlying CSIA are relevant. The use of deuterated standards is essential for the underlying analytical methods, like gas chromatography-isotope ratio mass spectrometry (GC-IRMS), that enable precise measurement of isotope ratios in environmental contaminants. nih.govnih.gov

Key Research Findings in Trace Analysis Using Isotope Dilution:

Analytical TechniqueInternal StandardApplication PrincipleKey Benefit
Gas Chromatography/Mass Spectrometry (GC/MS)Deuterated Analogs (e.g., this compound)Co-elutes with the native analyte, allowing for quantification based on ion ratios.Corrects for analyte loss during sample preparation and analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Deuterated AnalogsCo-elutes and is distinguished by mass in the detector, enabling precise quantification via selected reaction monitoring (SRM).High sensitivity and specificity for complex matrices like soil or water. researchgate.net
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)Labeled CompoundsUsed for calibration and quality control in determining the isotopic signature of contaminants.Allows for source tracking and apportionment of pollutants in the environment. nih.gov

Forensic Chemistry Applications of Related Compounds

In forensic chemistry and toxicology, the unambiguous identification and precise quantification of drugs, metabolites, and other chemical substances in biological and non-biological samples are paramount. ojp.gov Isotopically labeled standards are indispensable tools in this field, providing the accuracy and reliability required for legal proceedings. nih.gov

Analytical Strategies for Identification of Phenylbutyrate-related Substances

The identification of phenylbutyrate and its metabolites in forensic investigations relies on highly specific analytical techniques. The "gold standard" for the identification and profiling of seized illicit drugs and related substances is Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov When a sample is analyzed by GC-MS, the instrument separates the compounds in the mixture and then bombards them with electrons, causing them to fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful and widely used technique, particularly for biological samples. nih.govnih.gov It offers high sensitivity and specificity and can analyze compounds that are not volatile enough for GC-MS. nih.gov In a forensic context, LC-MS/MS can identify phenylbutyrate and its key metabolites, such as phenylacetate (PAA) and phenylacetylglutamine (PAGN), in blood or urine. nih.gov The use of a deuterated internal standard like this compound is critical in these analyses to confirm the identity of the target analyte by comparing its retention time and mass spectral data with that of the known, labeled standard.

Common Analytical Techniques in Forensic Identification:

TechniquePrinciple of IdentificationRole of Labeled Standard
Gas Chromatography-Mass Spectrometry (GC-MS)Comparison of the analyte's mass spectrum and chromatographic retention time to a reference standard. nih.govConfirms retention time and helps differentiate the target analyte from matrix interferences.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Based on specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) and retention time. nih.govProvides a reference for retention time and fragmentation, increasing confidence in identification.

Quantitative Analysis in Forensic Samples

For quantitative analysis in forensic toxicology, accuracy is non-negotiable. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard, is the reference method for achieving the highest level of accuracy and precision. nih.gov When analyzing forensic samples, which can range from blood and urine to seized powders, a precise amount of this compound would be added to the sample before extraction and analysis.

During LC-MS/MS analysis, the instrument measures the peak area ratio of the target analyte (e.g., phenylbutyric acid) to the d5-labeled internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample by referencing a calibration curve. nih.gov This approach effectively nullifies variations in instrument response and compensates for any loss of material during the sample preparation process, which is a common issue with complex forensic matrices. nih.gov

This quantitative approach has been successfully validated for phenylbutyrate and its metabolites in clinical settings, with methods demonstrating high precision (inter- and intraday relative standard deviations <10%) and recoveries (>90%). nih.gov These validated methods are directly applicable to forensic casework, ensuring that the quantitative results are robust, reproducible, and legally defensible.

Advanced Research Avenues and Future Directions

Integration with "-omics" Technologies for Comprehensive Metabolome Profiling

Stable isotope-labeled compounds like 2-Phenylbutyric Acid-d5 Methyl Ester are indispensable in mass spectrometry (MS)-based metabolomics, a key "-omics" technology for studying the complete set of small-molecule metabolites in a biological system. nih.govtandfonline.com As an internal standard, it is critical for the accurate quantification of its non-deuterated counterpart, 2-Phenylbutyric acid, and other related metabolites. hilarispublisher.comtexilajournal.com

In untargeted metabolomics, which aims to analyze all detectable metabolites, deuterated standards help to correct for variations in sample preparation and instrument response, thus improving the reliability and reproducibility of the data. nih.govnih.gov The use of stable isotope-labeled internal standards is a cornerstone of targeted metabolomics, where they enable precise measurement of specific metabolite concentrations, which is crucial for discovering biomarkers and understanding disease mechanisms. tandfonline.comthermofisher.com The physical and chemical similarities between the deuterated standard and the analyte ensure they behave almost identically during extraction, chromatography, and ionization, which minimizes measurement errors. texilajournal.comresearchgate.net

The integration of this compound in metabolomics workflows allows for more robust and standardized analyses across different laboratories and platforms. thermofisher.com This is essential for large-scale studies and for the translation of research findings into clinical applications.

TechnologyRole of this compoundResearch Benefit
LC-MS/MS Internal Standard for QuantificationCorrects for matrix effects and variations in instrument response, ensuring accurate measurement of the target analyte. texilajournal.com
Untargeted Metabolomics Quality Control and Data NormalizationImproves data quality and allows for more reliable comparison between different samples and studies. nih.gov
Targeted Metabolomics Quantitative ReferenceEnables absolute quantification of specific metabolites, crucial for biomarker validation and clinical diagnostics. thermofisher.com
Fluxomics Tracer for Metabolic PathwaysAlthough not its primary use, its non-deuterated counterpart can be used in stable isotope labeling studies to trace the flow of atoms through metabolic pathways. nih.gov

Development of Novel Derivatization Reagents and Labeling Strategies

While this compound is already derivatized as a methyl ester to improve its chromatographic properties, the field of derivatization is continuously evolving. Research focuses on creating new reagents that can enhance the sensitivity and selectivity of detection in LC-MS analysis, particularly for carboxylic acids. nih.govnih.gov Chemical derivatization can improve ionization efficiency, modify fragmentation patterns, and enhance chromatographic separation. nih.govddtjournal.com

For the parent compound, 2-Phenylbutyric acid, novel derivatization strategies could offer improved analytical performance. Reagents that introduce a permanently charged group or a group with high proton affinity can significantly increase the signal intensity in electrospray ionization mass spectrometry (ESI-MS). researchgate.net

Furthermore, advances in stable isotope labeling strategies are expanding the toolkit for metabolomics research. nih.govnih.gov While deuterium (B1214612) labeling is common and cost-effective, it can sometimes present challenges such as chromatographic shifts or deuterium exchange. hilarispublisher.comresearchgate.net The development of new labeling techniques and the use of other stable isotopes, like ¹³C, offer alternative approaches for creating internal standards with different properties. hilarispublisher.com

Derivatization/Labeling StrategyAdvantage for Carboxylic Acid AnalysisRelevance to 2-Phenylbutyric Acid
Charge-Tagging Reagents Introduces a permanent positive charge, significantly enhancing ionization efficiency in positive-ion ESI-MS. researchgate.netCould be applied to the parent acid to achieve lower detection limits than the methyl ester form.
Isotope-Coded Derivatization Allows for differential labeling of samples, facilitating relative quantification and feature identification. researchgate.netCould be used in comparative metabolomics studies involving 2-Phenylbutyric acid.
¹³C and ¹⁵N Labeling Avoids potential kinetic isotope effects and chromatographic shifts sometimes observed with deuterium labeling. hilarispublisher.comProvides an alternative to deuteration for synthesizing internal standards with properties more closely matching the analyte.

Automation and Miniaturization in Analytical Method Development

The demand for higher throughput in clinical and research laboratories has driven the automation and miniaturization of sample preparation and analysis. myadlm.orgnih.gov Automated systems for liquid handling, solid-phase extraction, and other sample preparation steps reduce manual labor, improve reproducibility, and increase the number of samples that can be processed. myadlm.orgthermofisher.com The use of a reliable internal standard like this compound is critical in these automated workflows to ensure accuracy and precision across large batches of samples.

Miniaturization, through techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), reduces the consumption of solvents and reagents, making analytical methods greener and more cost-effective. rsc.orgresearchgate.net These miniaturized techniques are increasingly being coupled with mass spectrometry for high-sensitivity analysis. nih.gov The precise addition of an internal standard is paramount in these low-volume methods to achieve accurate quantification. As these high-throughput methods become more common, the demand for high-quality deuterated standards is expected to grow. nih.govacs.org

Computational Chemistry and In Silico Modeling for Predicting Analytical Behavior and Metabolic Transformations

Computational chemistry and in silico modeling are becoming powerful tools for predicting the properties and behavior of molecules, which can accelerate analytical method development and aid in the interpretation of experimental data. nih.gov Molecular modeling can be used to predict the chromatographic retention times of compounds, including the subtle differences that can occur between deuterated and non-deuterated isotopologues due to the deuterium isotope effect. researchgate.net

In silico tools can also predict the mass spectral fragmentation patterns of molecules like this compound, which is valuable for designing sensitive and specific multiple reaction monitoring (MRM) transitions for targeted LC-MS/MS analysis.

Furthermore, software programs are now available that can predict the metabolic fate of xenobiotic compounds. researchgate.netnih.gov These tools use databases of known biotransformations and machine learning algorithms to predict the likely metabolites of a parent compound, such as 2-Phenylbutyric acid. mlr.pressbiotransformer.ca This can help researchers identify potential metabolites to target in their analytical methods and can provide insights into the biological pathways affected by the compound. nih.gov Combining these predictive models with experimental data from studies using deuterated tracers can provide a comprehensive understanding of a compound's metabolism. acs.org

Modeling ApproachApplicationBenefit for Research on 2-Phenylbutyric Acid
Molecular Mechanics Predicts chromatographic retention behavior. researchgate.netHelps to understand and anticipate potential separation issues between the deuterated standard and the analyte.
Quantum Chemistry Simulates mass spectral fragmentation.Aids in the optimization of MS/MS parameters for sensitive and specific detection.
Metabolism Prediction Software Predicts the structures of potential metabolites. nih.govGuides the development of analytical methods to study the metabolism of 2-Phenylbutyric acid.
Protein-Ligand Docking Models the interaction of the compound with metabolic enzymes like Cytochrome P450. nih.govProvides insights into the specific enzymes responsible for its metabolism and potential drug-drug interactions.

Emerging Applications of Deuterated Ester Compounds in Chemical Biology and Material Science

The applications for deuterated compounds are expanding beyond their traditional role as internal standards in analytical chemistry. researchgate.netscielo.org.mx In chemical biology, the kinetic isotope effect (KIE) associated with deuteration is exploited to study reaction mechanisms. scielo.org.mx By replacing a hydrogen atom with a deuterium atom at a site of metabolic transformation, the rate of that metabolic reaction can be slowed down. This "metabolic switching" can be used to improve the pharmacokinetic properties of drugs by increasing their half-life and reducing the formation of toxic metabolites. dataintelo.comprinceton.edu While this compound itself is an analytical standard, the principles of deuteration it represents are central to this area of drug development.

In material science, deuterated compounds are used to create materials with unique properties. dataintelo.com For example, deuterated polymers can exhibit enhanced thermal stability and different neutron scattering properties compared to their non-deuterated counterparts, making them valuable for specific applications in nanotechnology and polymer science. resolvemass.ca Deuterated organic molecules are also being explored for use in organic light-emitting diodes (OLEDs) to improve their stability and efficiency. The unique properties of deuterated esters could lead to their future use as building blocks for novel functional materials. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-Phenylbutyric Acid-d5 Methyl Ester, and how is deuterium incorporation verified?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification. For example, deuterated carboxylic acids (e.g., 2-Phenylbutyric Acid-d5) react with methanol under sulfuric acid catalysis, followed by reflux and purification via liquid-liquid extraction. Deuterium incorporation is verified using ¹H NMR (absence of proton signals at specific positions) and mass spectrometry (e.g., +5 Da shift in molecular ion peaks). Purity is confirmed via reverse-phase HPLC with UV detection .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹³C NMR : Identifies carbonyl (C=O, ~170 ppm) and methyl ester (OCH₃, ~50 ppm) groups. Deuterium substitution reduces splitting in adjacent carbons.
  • IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and absence of -OH bands.
  • Chromatography :
    GC-MS or LC-MS quantifies isotopic purity (>98% deuterium) and detects impurities. Retention time matching against non-deuterated analogs ensures structural consistency .

Q. What role does this compound serve as an internal standard in quantitative mass spectrometry?

  • Methodological Answer : As a deuterated internal standard, it compensates for matrix effects and ionization variability in LC-MS/MS. For example, in lipidomics, it spiked into biological samples (e.g., plasma) before extraction. Quantification uses peak area ratios (analyte vs. deuterated standard) calibrated via stable isotope dilution .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the synthesis of deuterated methyl esters like this compound?

  • Methodological Answer : RSM models variables (e.g., catalyst concentration, reaction time, temperature) to maximize yield. For example, a central composite design (CCD) identifies optimal sulfuric acid concentration (5–10 mol%) and methanol-to-acid molar ratio (3:1–6:1). ANOVA validates model significance, and contour plots predict yield under untested conditions .

Q. What experimental strategies mitigate isotopic effects in deuterated compounds during analytical procedures?

  • Methodological Answer :
  • Chromatography : Use C18 columns with trifluoroacetic acid (0.1%) in mobile phases to minimize retention time shifts.
  • Calibration : Employ bracketing standards to account for minor isotopic elution differences.
  • Data Analysis : Apply correction factors derived from deuterated/non-deuterated standard comparisons in identical matrices .

Q. How to design stability studies for deuterated esters under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 0–6 months. Monitor degradation via LC-MS.
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and assess photolytic byproducts.
  • Humidity : Test hydrolysis rates at 75% RH. Use argon-purged vials for long-term storage to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.